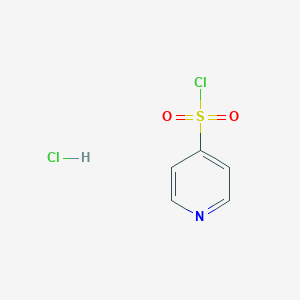

Pyridine-4-sulfonyl chloride hydrochloride

Vue d'ensemble

Description

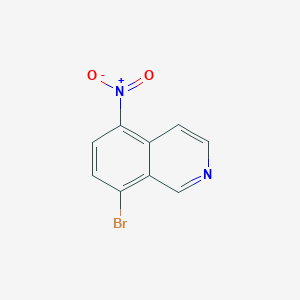

Pyridine-4-sulfonyl chloride hydrochloride is a chemical compound that has been the subject of various studies due to its utility in organic synthesis. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The sulfonyl chloride group attached to the pyridine ring makes it a versatile reagent for introducing sulfonate groups into other molecules or for facilitating various chemical transformations.

Synthesis Analysis

The synthesis of sulfonic acid-functionalized pyridinium chloride derivatives has been reported in several studies. These compounds are synthesized and characterized using various techniques such as FT-IR, 1H and 13C NMR, MS, and thermogravimetry . The synthesis often involves the introduction of a sulfonic acid group to the pyridine ring, followed by the formation of the corresponding chloride salt. These materials are then used as catalysts in different organic reactions, indicating their stability and reactivity under the reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those with sulfonyl chloride groups, has been studied using spectroscopic methods and, in some cases, X-ray diffraction analysis . These studies provide detailed information on the bonding and geometry of the molecules. For instance, the crystal structures of related compounds such as pyridine-4-aldehyde thiosemicarbazone salts have been determined, revealing how the molecules interact in the solid state and the types of hydrogen bonds they form .

Chemical Reactions Analysis

Pyridine-4-sulfonyl chloride hydrochloride and its derivatives are used as catalysts in various chemical reactions. These include the synthesis of hexahydroquinolines , bis-coumarin derivatives , tetrasubstituted imidazoles , bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s , and tetrahydrobenzo[b]pyran derivatives . The reactions typically involve multi-component condensation or tandem reactions under solvent-free conditions, highlighting the efficiency and green chemistry aspects of using these catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-4-sulfonyl chloride hydrochloride derivatives are influenced by the presence of the sulfonic acid group. These compounds are generally soluble in polar solvents and exhibit good thermal stability . Their reactivity as catalysts suggests they have acidic properties, which is consistent with the presence of the sulfonic acid group. The reusability of these catalysts in multiple cycles also indicates their robustness and potential for industrial applications .

Relevant Case Studies

Several case studies demonstrate the application of pyridine-4-sulfonyl chloride hydrochloride derivatives in organic synthesis. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using a related magnetic and reusable catalyst has been reported . Another study describes the preparation of pyrido[2,3-d:6,5-d]dipyrimidines using a novel catalyst derived from pyridine-4-sulfonyl chloride hydrochloride . These case studies illustrate the practical utility of these compounds in synthesizing a wide range of organic molecules.

Applications De Recherche Scientifique

-

Chemistry and Synthesis

- Pyridine derivatives, including Pyridine-4-sulfonyl chloride hydrochloride, are of special interest due to their solubility .

- They play a vital role in progressive drug design and discovery .

- Pyridine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules .

- Pyridine and its derivatives play vital roles in organic chemistry .

- They are the most extensively applied scaffolds for drug design and synthesis .

-

Antibacterial Activities

- Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus (MRSA) .

- This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

-

Pharmaceutical Industry

-

Biomarker Evaluation

-

Nickel Catalyst in Pyridine Hydrogenation

-

Drug Design and Discovery

-

Medical Intermediate

-

Preparation of TAK-438 (vonoprazan fumarate)

-

Biomarker Evaluation

-

Nickel Catalyst in Pyridine Hydrogenation

-

Drug Design and Discovery

-

Substitute for Bisphenol A (BPA)

Safety And Hazards

When handling pyridine-4-sulfonyl chloride hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It’s also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

pyridine-4-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDTZCIVBAUGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621847 | |

| Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-4-sulfonyl chloride hydrochloride | |

CAS RN |

489430-50-4 | |

| Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)